An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties
An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Ethyl thiooxamate, a versatile bifunctional molecule, serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, incorporating both a thioamide and an ester functional group, imparts a rich reactivity profile that is leveraged in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of ethyl thiooxamate, with a focus on detailed experimental protocols and structured data presentation.
Chemical and Physical Properties
Ethyl thiooxamate is typically a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Ethyl Thiooxamate
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂S | [2][3][4] |
| Molecular Weight | 133.17 g/mol | [2][4] |
| Appearance | Yellow Crystalline Powder/Solid | [1][3][5][6] |
| Melting Point | 62-66 °C | [5][6][7][8] |
| Boiling Point | 199.2 ± 23.0 °C (Predicted) | [4][6] |
| Solubility | Soluble in chloroform (B151607) and other polar solvents like methanol. | [3][8] |
| Storage Temperature | Freezer (-20°C) or Refrigerated (0-10°C) | [3][9] |
Table 2: Spectroscopic Data of Ethyl Thiooxamate
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| IR (Infrared) | 3200–3400 | N-H stretching (primary amine) | [10] |
| ~1700 | C=O stretching (ester) | [10] | |
| ~1250 | C=S stretching (thioamide) | [10] | |
| ¹H NMR (Proton NMR) | 1.37 (triplet) | -CH₃ (ethyl group) | [5][10] |
| 4.34 (quartet) | -CH₂- (ethyl group) | [5][10] | |
| 7.49-8.43 (broad multiplet) | -NH₂ (amine) | [5][10] | |
| ¹³C NMR (Carbon-13 NMR) | ~14.1 | -CH₃ (ethyl group) | [10] |
| ~61.8 | -CH₂- (ethyl group) | [10] | |
| ~170.5 | C=O (ester) | [10] | |
| ~196.2 | C=S (thioamide) | [10] | |
| Mass Spectrometry (MS) | m/z 134 (M + H)⁺ | Molecular Ion Peak | [5] |
Synthesis of Ethyl Thiooxamate
Several synthetic routes to ethyl thiooxamate have been reported, offering flexibility in terms of starting materials and reaction conditions.
This method involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) in the presence of a base.
Caption: Workflow for the synthesis of ethyl thiooxamate.
Experimental Protocol:
-
Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in ether (200 ml) in a suitable reaction vessel.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.[5]
-
After the addition of H₂S, allow the reaction mixture to stir at room temperature overnight.[5]
-
Purge the reaction system with nitrogen gas.[5]
-
Add 1N hydrochloric acid (HCl) solution (200 ml) and continue stirring for 30 minutes.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[5]
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[5]
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield ethyl thiooxamate as a yellow solid.[5] A reported yield for this method is 95%.[5]
Lawesson's reagent is a common thionating agent used to convert carbonyl groups to thiocarbonyls.
Experimental Protocol:
-
React ethyl 2-amino-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (B95107) (THF).[10]
-
Heat the reaction mixture under reflux for 4 hours.[10]
-
After cooling, the product can be isolated through work-up procedures which may include concentration, dilution, filtration, and washing.[10] This method has been reported to yield ethyl thiooxamate as a yellow solid with a 56% yield.[10]
-
Alternatively, reacting ethyl oxalate (B1200264) with Lawesson's reagent in THF under reflux has been reported to yield ethyl thiooxamate in 70% yield.[10]
Chemical Reactivity and Applications
The bifunctional nature of ethyl thiooxamate, possessing both nucleophilic (amino group) and electrophilic (carbonyl and thiocarbonyl carbons) centers, makes it a valuable synthon in organic synthesis.[10]
Caption: Key application areas of ethyl thiooxamate.
Its primary applications are in:
-
Heterocyclic Chemistry: Ethyl thiooxamate is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and bithiazoles.[1][10][11] These ring systems are prevalent in many pharmaceuticals and agrochemicals.[11]
-
Medicinal Chemistry: Derivatives of ethyl thiooxamate have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[8] It serves as a starting material for the development of new therapeutic agents.[8][11]
-
Materials Science: Ethyl thiooxamate has been explored as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs), where it can improve the quality and performance of the perovskite films.[12][13]
Safety Information
Ethyl thiooxamate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
References
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- 4. CAS 16982-21-1 | Ethyl thiooxamate - Synblock [synblock.com]
- 5. Ethyl thiooxamate | 16982-21-1 [chemicalbook.com]
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- 7. chemwhat.com [chemwhat.com]
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- 10. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]
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